9-Aminoacridine-2-propanoic acid 9-Aminoacridine-2-propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13983817
InChI: InChI=1S/C16H14N2O2/c17-16-11-3-1-2-4-13(11)18-14-7-5-10(9-12(14)16)6-8-15(19)20/h1-5,7,9H,6,8H2,(H2,17,18)(H,19,20)
SMILES:
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

9-Aminoacridine-2-propanoic acid

CAS No.:

Cat. No.: VC13983817

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

9-Aminoacridine-2-propanoic acid -

Specification

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name 3-(9-aminoacridin-2-yl)propanoic acid
Standard InChI InChI=1S/C16H14N2O2/c17-16-11-3-1-2-4-13(11)18-14-7-5-10(9-12(14)16)6-8-15(19)20/h1-5,7,9H,6,8H2,(H2,17,18)(H,19,20)
Standard InChI Key FCMRXGNTHSDIKX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)CCC(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₇H₁₅NO₂) consists of a planar acridine core (three fused benzene rings) with two key substituents:

  • 9-Amino group (-NH₂): Enhances DNA intercalation by forming hydrogen bonds with nucleic acid bases .

  • 2-Propanoic acid (-CH₂CH₂COOH): Improves solubility and facilitates interactions with cellular transporters.

The planar geometry of the acridine ring enables π-π stacking with DNA base pairs, while the propanoic acid side chain introduces polarity, balancing hydrophobicity for membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight265.31 g/molPubChem
LogP (Partition Coefficient)2.8 ± 0.3Calculated
pKa (Carboxylic Acid)4.2Experimental
Melting Point220–225°C (decomposes)Smolecule

Synthesis and Derivative Development

One-Pot Synthetic Strategies

Modern synthetic approaches prioritize efficiency and scalability. Four methods dominate:

Reductive Amination

Reaction of 9-aminoacridine with aromatic aldehydes (e.g., 3-nitrobenzaldehyde) in the presence of NaBH₃CN yields N-alkylated derivatives. This method achieves >80% purity without intermediate purification .

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aromatic halides (e.g., 4-fluoronitrobenzene) react with 9-aminoacridine under basic conditions (K₂CO₃, DMF, 80°C). Products include 9-(pyridylamino)acridines with antitumor activity .

Solid-Phase Synthesis (SPS)

Using Rink Amide-MBHA resin, Fmoc-protected amino acids are coupled to 9-aminoacridine precursors. For example, Compound 46 (a lysine conjugate) was synthesized in 87% yield .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Reductive Amination75–8590Short reaction time (2–4 h)
SNAr65–7888Broad substrate scope
SPS84–8795Enables peptide conjugates

Biological Activities and Mechanisms

DNA Intercalation and Topoisomerase Inhibition

9-Aminoacridine-2-propanoic acid intercalates into DNA, destabilizing the double helix and inhibiting replication. Electrophoretic mobility shift assays confirm binding to double-stranded DNA with a Kd of 1.2 μM . Additionally, it inhibits topoisomerase II by stabilizing the enzyme-DNA cleavage complex, leading to apoptosis in cancer cells .

Anticancer Activity

In vitro studies against MCF-7 breast cancer cells show an IC₅₀ of 2.4 μM, comparable to amsacrine (IC₅₀ = 1.8 μM). The propanoic acid moiety enhances cellular uptake via monocarboxylate transporters .

Antimalarial Effects

Against chloroquine-resistant Plasmodium falciparum (Dd2 strain), the compound exhibits an EC₅₀ of 0.8 μM, outperforming quinacrine (EC₅₀ = 1.5 μM) . Mechanistic studies suggest heme polymerization inhibition in the parasite’s digestive vacuole .

Applications in Therapeutic Development

Cancer Chemotherapy

Derivatives with extended side chains (e.g., lysine conjugates) show improved tumor targeting. Compound 51, a bis-anilinoacridine-MBPP conjugate, reduces tumor volume by 62% in murine xenograft models .

Antiprion Agents

N-Alkylated analogs inhibit prion propagation in neuroblastoma cells (EC₅₀ = 5 μM) by disrupting lysosomal protease activity .

Fluorescent Probes

The acridine core’s intrinsic fluorescence (λₑₓ = 360 nm, λₑₘ = 460 nm) enables use in live-cell imaging to track DNA damage .

Comparative Analysis with Structural Analogs

Table 3: Biological Activity of Acridine Derivatives

CompoundTargetIC₅₀/EC₅₀ (μM)Key Feature
9-Aminoacridine-2-propanoic acidDNA/Topo II2.4Enhanced solubility
QuinacrineHeme polymerization1.5Antimalarial use
AmsacrineTopo II1.8Clinical anticancer drug

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator